![molecular formula C14H8F3NS B152538 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole CAS No. 133389-19-2](/img/structure/B152538.png)

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a trifluoromethyl group are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

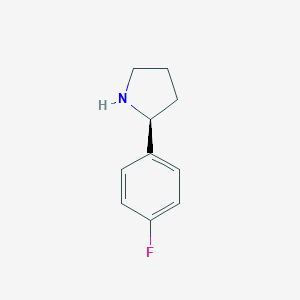

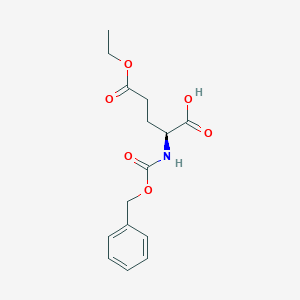

The synthesis of similar compounds often involves reactions with other chemicals. For example, the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds was carried out via a Vilsmeier–Haack formylation .Molecular Structure Analysis

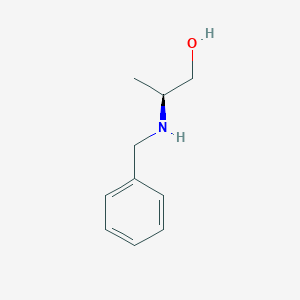

The molecular structure of similar compounds is often characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various transformations. For example, the reaction of 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylic acid with acetic anhydride led to the formation of 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by specific values. For example, the density of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is 1.5±0.1 g/cm3 .Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole”, is a common feature in many FDA-approved drugs . It has been found that most of the compounds approved by the FDA in the past 20 years have fluorine or fluorine-containing functional groups . This suggests that “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole” could potentially be used in the development of new pharmaceuticals.

Antimicrobial Applications

A series of 2-aryl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazoles, which are structurally similar to “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole”, have been synthesized and evaluated for their antimicrobial activity . Most of these 1,3,4-oxadiazole derivatives exhibited moderate to good activity against various microbial strains .

Organic Synthesis

The trifluoromethyl group in “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole” can serve as a versatile reagent in organic synthesis . It can act as a catalyst in chemical reactions and as a fundamental building block for the production of various materials .

Fungicidal Applications

Trifluoromethyl-substituted pyridine derivatives, which are structurally related to “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole”, have shown higher fungicidal activity than chlorine and other derivatives . This suggests that “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole” could potentially be used in the development of new fungicides.

Electrochemical Applications

The trifluoromethyl group in “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole” can be used in the development of polymeric films for electrochemical applications . These films can be deposited on electrode surfaces and used in various electrochemical processes .

Potential Antitumor Applications

Compounds containing the 1,3,4-oxadiazole moiety, which is present in “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole”, have shown important biological properties, including antitumor activity . This suggests that “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole” could potentially be used in the development of new antitumor agents.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Biochemical Pathways

Similar compounds have been found to influence various biological activities .

Pharmacokinetics

The compound’s structure suggests it may have good bioavailability due to the presence of the trifluoromethyl group, which is known to enhance lipophilicity and thus improve absorption and distribution .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NS/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFPJZNMVMPDMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396375 |

Source

|

| Record name | 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole | |

CAS RN |

133389-19-2 |

Source

|

| Record name | 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)